5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate
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Overview
Description
5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate is a complex organic compound characterized by the presence of trifluoromethyl, pyridyl, chloropyridine, and carbothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridyl Ring: Starting with a suitable pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Carbothioate Formation: The final step involves the formation of the carbothioate group, which can be accomplished by reacting the chloropyridine intermediate with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioate group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridyl ring, leading to the formation of amines or reduced pyridine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, such as amines, alcohols, or thiols, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or primary amines under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological pathways in pests.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate group.
5-(Trifluoromethyl)-2-pyridyl 6-bromopyridine-3-carbothioate: Similar structure but with a bromine atom instead of chlorine.
5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbamide: Similar structure but with a carbamide group instead of a carbothioate group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate imparts unique chemical properties, such as increased metabolic stability and enhanced lipophilicity, which are not as pronounced in similar compounds. Additionally, the carbothioate group provides distinct reactivity compared to carboxylate or carbamide groups, making this compound particularly versatile in synthetic and biological applications.
Properties
Molecular Formula |
C12H6ClF3N2OS |
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Molecular Weight |
318.70 g/mol |
IUPAC Name |
O-[5-(trifluoromethyl)pyridin-2-yl] 6-chloropyridine-3-carbothioate |
InChI |
InChI=1S/C12H6ClF3N2OS/c13-9-3-1-7(5-17-9)11(20)19-10-4-2-8(6-18-10)12(14,15)16/h1-6H |
InChI Key |
RRZHHMGUNPPKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=S)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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